molecular formula C15H10F4O3 B14763016 2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid

2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid

Cat. No.: B14763016
M. Wt: 314.23 g/mol
InChI Key: MTRUABKPSPHSSZ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound characterized by the presence of a biphenyl structure substituted with a fluoro and a trifluoromethoxy group. The compound also contains an acetic acid moiety, which contributes to its acidic properties. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing character.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Amide Formation: Reaction with amines to form amides.

    Decarboxylation: Removal of the carbon dioxide group under specific conditions.

Common Reagents and Conditions

    Esterification: Typically involves the use of alcohols and acid catalysts.

    Amide Formation: Requires amines and coupling agents such as carbodiimides.

    Decarboxylation: Often performed under thermal conditions or in the presence of decarboxylation catalysts.

Major Products Formed

    Esters: Formed from esterification reactions.

    Amides: Result from amide formation reactions.

    Hydrocarbons: Produced through decarboxylation reactions.

Scientific Research Applications

2-(4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid serves as a versatile building block in organic synthesis. Researchers use it to introduce the trifluoromethoxy group into various molecules, which can enhance the biological activity and stability of pharmaceuticals. The compound is also used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The fluoro group can participate in hydrogen bonding and other electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(trifluoromethyl)phenylacetic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-(Trifluoromethoxy)phenylboronic acid: Contains a trifluoromethoxy group but lacks the biphenyl structure and acetic acid moiety.

Uniqueness

2-(4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the combination of its biphenyl structure, fluoro, and trifluoromethoxy groups. This combination imparts distinct electronic and lipophilic properties, making it valuable for various applications in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C15H10F4O3

Molecular Weight

314.23 g/mol

IUPAC Name

2-[5-fluoro-2-[3-(trifluoromethoxy)phenyl]phenyl]acetic acid

InChI

InChI=1S/C15H10F4O3/c16-11-4-5-13(10(6-11)8-14(20)21)9-2-1-3-12(7-9)22-15(17,18)19/h1-7H,8H2,(H,20,21)

InChI Key

MTRUABKPSPHSSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)F)CC(=O)O

Origin of Product

United States

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